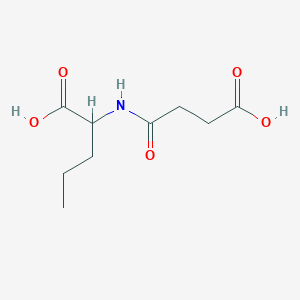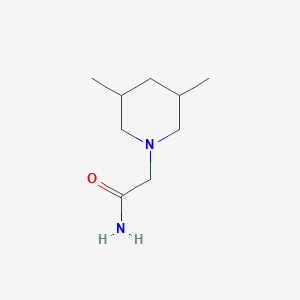
2-(3-Carboxypropanoylamino)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Carboxypropanoylamino)pentanoic acid, also known as CPPene, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CPPene belongs to the class of compounds known as glutamine antagonists, which are compounds that inhibit the uptake of glutamine by cells. Glutamine is an important nutrient for cells, and its uptake is essential for cell growth and proliferation. By inhibiting glutamine uptake, CPPene has been shown to have anti-cancer and anti-inflammatory properties.
Mechanism of Action
2-(3-Carboxypropanoylamino)pentanoic acid works by inhibiting the uptake of glutamine by cells. Glutamine is an important nutrient for cells, and its uptake is essential for cell growth and proliferation. By inhibiting glutamine uptake, this compound inhibits the growth and proliferation of cancer cells and reduces inflammation. In addition, this compound has been shown to protect against oxidative stress and apoptosis, which are important factors in the development of neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, protect against oxidative stress and apoptosis, and improve neurological function. In addition, this compound has been shown to have a low toxicity profile, making it a promising candidate for further study.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-(3-Carboxypropanoylamino)pentanoic acid is its low toxicity profile, which makes it a promising candidate for further study. However, one limitation of this compound is its relatively low solubility, which can make it difficult to work with in lab experiments. In addition, this compound is a synthetic compound, which can make it more expensive to produce than natural compounds.
Future Directions
There are a number of future directions for the study of 2-(3-Carboxypropanoylamino)pentanoic acid. One area of research is the development of new synthesis methods to improve the yield and purity of this compound. Another area of research is the study of this compound in combination with other compounds to enhance its therapeutic effects. In addition, further study is needed to determine the optimal dosage and administration of this compound for different therapeutic applications. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of a variety of diseases.
Synthesis Methods
2-(3-Carboxypropanoylamino)pentanoic acid can be synthesized using a variety of methods, including the reaction of 2-aminopentanoic acid with acetyl chloride, followed by reaction with ethyl chloroformate and sodium hydroxide. Another synthesis method involves the reaction of 2-amino-3-methylbutanoic acid with acetyl chloride, followed by reaction with ethyl chloroformate and sodium hydroxide. Both methods result in the formation of this compound with high yields and purity.
Scientific Research Applications
2-(3-Carboxypropanoylamino)pentanoic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells. This compound has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been studied for its potential use in the treatment of neurological disorders such as stroke and traumatic brain injury.
properties
IUPAC Name |
2-(3-carboxypropanoylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO5/c1-2-3-6(9(14)15)10-7(11)4-5-8(12)13/h6H,2-5H2,1H3,(H,10,11)(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRAPDLBXHOBAKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Methylpiperidino)methyl]imidazo[1,2-a]pyridine](/img/structure/B7518037.png)







![5-chloro-N-[1-(oxolan-2-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B7518083.png)
![1-[(2,5-Dimethylphenyl)methyl]imidazole](/img/structure/B7518094.png)

![5-chloro-N-[4-(trifluoromethoxy)phenyl]thiophene-2-sulfonamide](/img/structure/B7518102.png)
![N-[4-[(1-benzylpyrazol-4-yl)sulfamoyl]phenyl]acetamide](/img/structure/B7518128.png)